3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11(22)24-13-8-7-12-9-14(19(23)25-17(12)10-13)18-20-15-5-3-4-6-16(15)21(18)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPRCGPGOMONJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts such as nickel and reagents like methyl iodide and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cupric acetate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like phenylhydrazine.
Common Reagents and Conditions
Oxidizing Agents: Cupric acetate, air.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Phenylhydrazine, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or coumarin rings .
Scientific Research Applications
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with molecular targets such as DNA. The compound can bind to DNA grooves, leading to the inhibition of nucleic acid and protein synthesis . This interaction is facilitated by the structural features of the benzimidazole and coumarin moieties, which allow for effective binding and disruption of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Benzimidazole-Coumarin Hybrids
Key Compounds Analyzed :
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 210639-80-8) Structure: Features a hydroxy group at C7 and an ethyl group at C6 on the coumarin ring. Synthesis: Achieved in 32% yield via a multi-step route, highlighting challenges in optimizing reactions for benzimidazole-coumarin hybrids .
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trihydroxybenzamide Structure: Replaces the coumarin scaffold with a trihydroxybenzamide group. Activity: Demonstrates enhanced antioxidant and antimicrobial properties due to the polyphenolic substituents .
7-(Diethylamino)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one Structure: Substitutes the C7 acetyloxy group with a diethylamino moiety. Properties: The electron-donating diethylamino group likely shifts fluorescence emission wavelengths, making it a candidate for optoelectronic applications .
Crystallographic and Conformational Analysis :
- Tools like SHELXL and WinGX are critical for resolving molecular geometries, particularly ring puckering in benzimidazole derivatives . For example, the planarity of the coumarin system contrasts with the puckered benzimidazole ring, affecting π-π stacking interactions in supramolecular assemblies .
Reactivity and Functional Group Interplay
Acetate vs. Hydroxy/Methoxy Groups :
Biological Activity
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antiviral, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 313.29 g/mol. The compound features a benzoimidazole moiety which is known to enhance biological activity through various mechanisms.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of benzimidazole have shown efficacy against various viral strains, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV).
Table 1: Antiviral Efficacy of Related Compounds
Anticancer Activity
The anticancer potential of benzoimidazole derivatives has been well-documented. For example, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | Breast Cancer | 12.5 | |
| Compound E | Lung Cancer | 8.0 | |
| Compound F | Prostate Cancer | 15.0 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Replication : The compound may inhibit viral replication by interfering with the viral RNA synthesis process.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
- Antioxidant Properties : The compound also exhibits antioxidant properties, which can protect cells from oxidative stress.
Case Studies
Several case studies highlight the efficacy of similar compounds:
-
Study on Antiviral Activity : A study evaluated the antiviral effects of benzimidazole derivatives against HSV and found that certain derivatives reduced plaque formation significantly compared to control groups.
"The tested compounds demonstrated a reduction in HSV plaque formation by over 60% at concentrations below 10 μM" .
-
Study on Anticancer Properties : Another study focused on the anticancer activity against prostate cancer cells, reporting that treatment with benzimidazole derivatives led to a significant decrease in cell viability.
"Cell viability assays indicated that the compound reduced prostate cancer cell viability by approximately 70% at an IC50 value of 15 μM" .
Q & A
Q. What are the recommended synthetic routes for 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate?
The compound can be synthesized via multi-step protocols. A common approach involves coupling a benzimidazole precursor (e.g., 1-methyl-1H-benzimidazole) with a chromenone derivative under reflux conditions. For example, acylation reactions using oxalyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) are effective for introducing the acetate group at the 7-position of the chromenone core . Reaction progress should be monitored via TLC, with purification achieved through recrystallization (e.g., methanol) or column chromatography .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of key functional groups, such as the methyl group on the benzimidazole ring (δ ~3.8 ppm) and the acetate moiety (δ ~2.3 ppm for CH₃) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) can assess purity (>95% recommended for biological assays) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 363.12 for C₂₁H₁₈N₂O₄) .
Q. What are the key physicochemical properties influencing solubility and stability?
- The compound’s logP (calculated ~2.8) suggests moderate lipophilicity, requiring solvents like DMSO or ethanol for dissolution .
- Stability studies under varying pH (e.g., pH 2–9) and temperatures (4°C vs. 25°C) are recommended to determine optimal storage conditions. Degradation products can be analyzed via LC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency between benzimidazole and chromenone precursors .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for acylation steps, while controlled moisture exclusion prevents hydrolysis .
- Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time accordingly .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at the 2-position of chromenone is a potential site for nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or DNA) using software like AutoDock Vina. The benzimidazole moiety often participates in π-π stacking with aromatic residues in protein active sites .
Q. What experimental designs are suitable for evaluating biological activity?
- In vitro assays :
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated from dose-response curves .
- Enzyme inhibition : Screen against target enzymes (e.g., COX-2 or topoisomerase) using fluorometric or colorimetric substrates .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across biological replicates (n ≥ 3) .
Q. How can structural modifications enhance target selectivity?
- SAR studies : Synthesize analogs with substituent variations (e.g., halogenation at the benzimidazole ring or ester replacement at the 7-position). Compare bioactivity data to identify critical pharmacophores .
- Metabolic stability : Assess cytochrome P450-mediated metabolism using liver microsomes. Methyl groups on the benzimidazole ring may reduce oxidative degradation .
Data Contradictions and Resolution
- Synthetic yields : Literature reports varying yields (40–75%) for similar compounds. Optimize reaction conditions (e.g., inert atmosphere, catalyst loading) to address reproducibility issues .
- Biological activity disparities : Inconsistent IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
